molecular formula C9H12O5 B2741516 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230807-41-5

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2741516
CAS RN: 2230807-41-5
M. Wt: 200.19
InChI Key: WZOFQIRJDSVCNL-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, COOH . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

Carboxylic acids can be synthesized from various precursors, including alcohols, aldehydes, nitriles, and alkyl halides . They can also be formed by the oxidation of primary alcohols or aldehydes .


Molecular Structure Analysis

The structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . This forms a planar structure that can participate in hydrogen bonding .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification with alcohols, conversion to acid chlorides with thionyl chloride, and formation of amides .


Physical And Chemical Properties Analysis

Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding . Their solubility in water decreases as the carbon chain length increases .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

An efficient method has been developed for the preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane. This process involves treatment with lipase Amano PS and results in high enantiomeric purity, showcasing the compound's potential in enzyme-catalyzed synthetic processes (Tsuji, Onishi, & Sakata, 1999).

Photocycloaddition

The compound has been utilized in the field of photocycloaddition. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate is accessible from ethyl 3-(2-propenyloxy)propenoate by intramolecular photocycloaddition, indicating its use in the synthesis of complex organic molecules (Kirmse & Mrotzeck, 1988).

Pyrazole Derivatives Synthesis

This compound is also involved in the synthesis of pyrazole derivatives. A study reports obtaining 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid from the reaction of related compounds, contributing to heterocyclic chemistry (Kasımoğulları & Arslan, 2010).

Antimalarial Activity Studies

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to the compound , have been prepared and their antimalarial activities evaluated, showing the compound's potential in medicinal chemistry (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Stereoselective Oxy-homo-Michael Reactions

In another study, the compound is used in stereoselective oxy-homo-Michael addition reactions. This process yields trans-α,β-disubstituted γ-butyrolactones with three serial chiral centers, indicating its application in asymmetric synthesis (Takada, Iwata, Yubune, & Nishii, 2016).

Mechanism of Action

The mechanism of action of carboxylic acids in chemical reactions often involves the donation of a proton, resulting in a carboxylate ion . This can then participate in various reactions, such as nucleophilic substitution .

Safety and Hazards

Carboxylic acids can cause skin and eye irritation . Proper safety measures, such as wearing protective gloves and eye protection, should be taken when handling these compounds .

properties

IUPAC Name

4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOFQIRJDSVCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2230807-41-5
Record name 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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